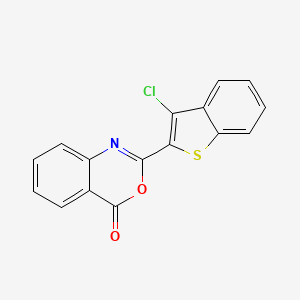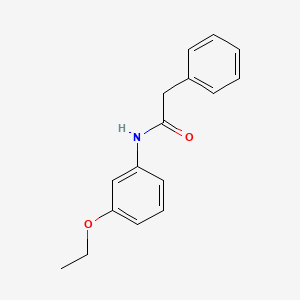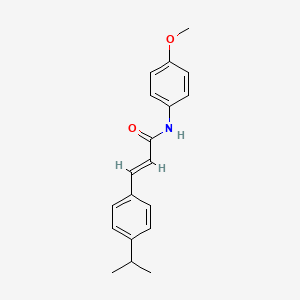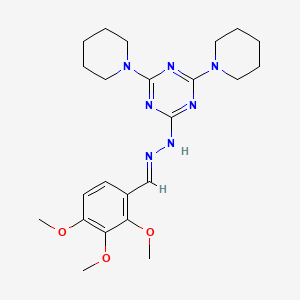![molecular formula C18H25N3O3 B5883707 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate](/img/structure/B5883707.png)
4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate, also known as PAPP, is a compound that has been extensively studied in the field of biochemistry and pharmacology. PAPP is a potent inhibitor of insulin-like growth factor binding protein-4 (IGFBP-4), which is a protein that regulates the bioavailability of insulin-like growth factor-1 (IGF-1). In
作用機序
4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate inhibits the binding of IGFBP-4 to IGF-1, which increases the bioavailability of IGF-1. This results in increased signaling through the IGF-1 receptor, which promotes cell growth and proliferation. 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate has also been shown to promote the degradation of IGFBP-4, which further increases the bioavailability of IGF-1.
Biochemical and Physiological Effects:
4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate has been shown to have a number of biochemical and physiological effects. In addition to its effects on IGF-1 signaling, 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate has been shown to increase the expression of genes involved in glucose metabolism and insulin signaling. 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate has also been shown to reduce inflammation and oxidative stress in animal models of disease.
実験室実験の利点と制限
One advantage of using 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate in lab experiments is its specificity for IGFBP-4. 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate does not inhibit the binding of other IGFBPs to IGF-1, which allows for more precise manipulation of the IGF-1 signaling pathway. However, 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate is a relatively new compound, and its long-term effects on animal models and humans are not yet known.
将来の方向性
There are several potential future directions for research on 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate. One area of interest is the use of 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate in the treatment of cancer. 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further research is needed to determine its potential as a cancer therapy. Another area of interest is the use of 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate in the treatment of diabetes. 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate has been shown to improve insulin sensitivity in animal models, and further research is needed to determine its potential as a diabetes therapy. Finally, further research is needed to determine the long-term effects of 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate on animal models and humans, as well as its potential for off-target effects.
合成法
The synthesis of 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate involves the reaction of 4-aminophenyl-1-piperidinecarboxylic acid with N-(tert-butoxycarbonyl)-1-piperidinecarboxamidine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction yields 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate as a white solid with a purity of over 95%.
科学的研究の応用
4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate has been extensively studied for its potential use in the treatment of various diseases, including cancer and diabetes. 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate has been shown to inhibit the growth of cancer cells by reducing the bioavailability of IGF-1, which is a growth factor that promotes cell proliferation. 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate has also been shown to improve insulin sensitivity in diabetic animals by increasing the bioavailability of IGF-1.
特性
IUPAC Name |
[4-(piperidine-1-carbonylamino)phenyl] piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c22-17(20-11-3-1-4-12-20)19-15-7-9-16(10-8-15)24-18(23)21-13-5-2-6-14-21/h7-10H,1-6,11-14H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUZIFVMMAHJMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NC2=CC=C(C=C2)OC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Piperidine-1-carbonylamino)phenyl] piperidine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

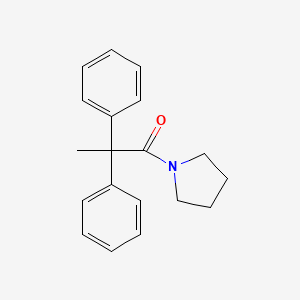
![N-{[(3-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5883631.png)
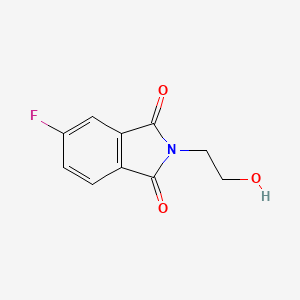
![4-methoxy-N'-[(phenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5883644.png)
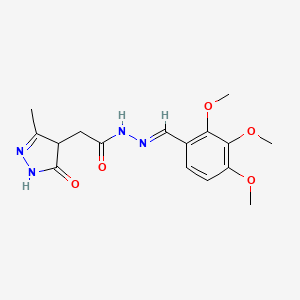
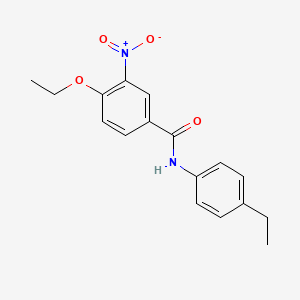
![methyl (4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetate](/img/structure/B5883669.png)
![N-[4-(aminosulfonyl)phenyl]-1-azepanecarbothioamide](/img/structure/B5883674.png)
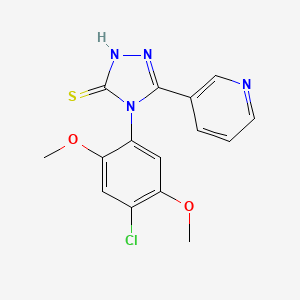
![3-(4-chlorophenyl)-6-(1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5883692.png)
